2,9-Dimethyl-2,8-decadiene-4,7-dione
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Overview
Description
2,9-Dimethyl-2,8-decadiene-4,7-dione is an organic compound with the molecular formula C12H18O2 and a molecular weight of 194.274 g/mol . This compound is characterized by its two diene groups and two ketone functionalities, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dimethyl-2,8-decadiene-4,7-dione can be achieved through several methods. One common approach involves the aldol condensation of suitable precursors, followed by dehydration to form the diene structure. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,9-Dimethyl-2,8-decadiene-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The diene groups can participate in electrophilic addition reactions, leading to substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often require catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted dienes .
Scientific Research Applications
2,9-Dimethyl-2,8-decadiene-4,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-2,8-decadiene-4,7-dione involves its interaction with various molecular targets. The compound’s diene and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,9-Dimethyl-2,8-decadiene: Lacks the ketone functionalities, making it less versatile in certain reactions.
2,8-Decadiene-4,7-dione: Similar structure but without the methyl groups, affecting its reactivity and properties.
Uniqueness
2,9-Dimethyl-2,8-decadiene-4,7-dione is unique due to its combination of diene and ketone groups, along with the presence of methyl substituents. This combination enhances its reactivity and makes it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
56079-43-7 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2,9-dimethyldeca-2,8-diene-4,7-dione |
InChI |
InChI=1S/C12H18O2/c1-9(2)7-11(13)5-6-12(14)8-10(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XIJNFFHOWVFAJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)CCC(=O)C=C(C)C)C |
Origin of Product |
United States |
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